4-(5-amino-1,3,4-oxadiazol-2-yl)phenyl sulfurofluoridate
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Description
1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles can be synthesized from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .Molecular Structure Analysis
The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . They exist in four regioisomeric forms .Chemical Reactions Analysis
The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis
Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine. Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .Mechanism of Action
Future Directions
Oxadiazoles have established their potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, the future research directions could involve exploring more applications of these compounds in various fields.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(5-amino-1,3,4-oxadiazol-2-yl)phenyl sulfurofluoridate involves the reaction of 4-(5-amino-1,3,4-oxadiazol-2-yl)phenol with sulfur tetrafluoride in the presence of a catalyst.", "Starting Materials": [ "4-(5-amino-1,3,4-oxadiazol-2-yl)phenol", "Sulfur tetrafluoride", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-(5-amino-1,3,4-oxadiazol-2-yl)phenol in a suitable solvent.", "Step 2: Add sulfur tetrafluoride to the reaction mixture.", "Step 3: Add a catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Step 5: Isolate the product by filtration or other suitable means." ] } | |
CAS RN |
2411311-33-4 |
Product Name |
4-(5-amino-1,3,4-oxadiazol-2-yl)phenyl sulfurofluoridate |
Molecular Formula |
C8H6FN3O4S |
Molecular Weight |
259.2 |
Purity |
95 |
Origin of Product |
United States |
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